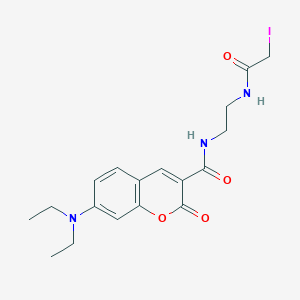
N,N-diméthylphosphoramidite de dibenzyle
Vue d'ensemble
Description
Dibenzyl N,N-dimethylphosphoramidite is an organophosphorus compound with the molecular formula
C16H20NO2P
. It is commonly used in organic synthesis, particularly in the preparation of phosphoramidates and for the phosphitylation of alcohols. This compound is characterized by its ability to act as a phosphitylating agent, making it valuable in various chemical reactions.Applications De Recherche Scientifique
Préparation des phosphoramidates de dibenzyle
“N,N-diméthylphosphoramidite de dibenzyle” est utilisé dans la préparation des phosphoramidates de dibenzyle . Ces phosphoramidates incorporent des acides aminés protégés en C-terminal représentatifs tels que la leucine, la phénylalanine, l'acide glutamique et la proline . Cette application est cruciale dans la synthèse peptidique et le développement de médicaments.
Phosphitylation des alcools
Ce composé est également utilisé pour la phosphitylation rapide et propre des alcools . Cela inclut les alcools encombrés, qui sont généralement difficiles à phosphityler en raison de l'encombrement stérique . Cette application est importante dans la synthèse de divers composés organiques.
Synthèse de phosphites et de phosphates de glycosyle
“N,N-diéthylphosphoramidite de dibenzyle”, un composé apparenté, est utilisé comme réactif de phosphitylation dans la synthèse de phosphites et de phosphates de glycosyle . Ces composés sont des intermédiaires clés dans la synthèse d'analogues de nucléosides, qui sont importants dans les thérapies antivirales et anticancéreuses .
Phosphorylation des alcools
“N,N-diéthylphosphoramidite de dibenzyle” est également utilisé pour phosphoryler les alcools . C'est une étape cruciale dans la synthèse de divers composés organiques et médicinaux .
Préparation de dérivés de l'inositol
“N,N-diéthylphosphoramidite de dibenzyle” est utilisé dans la préparation de 6-dibenzylphosphate-1,3,5-tri-O-PMB-myo-inositol . Les dérivés de l'inositol ont diverses applications en chimie médicinale, notamment comme traitements potentiels du syndrome des ovaires polykystiques et d'autres problèmes de santé
Mécanisme D'action
Target of Action
Dibenzyl N,N-dimethylphosphoramidite primarily targets hydroxyl groups in organic molecules. It is commonly used as a phosphitylating reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates .
Mode of Action
The compound interacts with hydroxyl groups through a process known as phosphitylation. This involves the transfer of the phosphoramidite group to the hydroxyl group, forming a phosphite triester intermediate. This intermediate can then be oxidized to form a stable phosphate ester .
Biochemical Pathways
Dibenzyl N,N-dimethylphosphoramidite affects pathways involving the synthesis of nucleotides and nucleic acids. By facilitating the formation of phosphoramidate bonds, it plays a crucial role in the chemical synthesis of DNA and RNA analogs, which are essential in various biochemical and pharmaceutical applications .
Pharmacokinetics
Its chemical properties, such as its density (1089 g/mL at 20°C) and refractive index (n20/D 1553), suggest it is a relatively stable compound under standard laboratory conditions .
Result of Action
At the molecular level, the action of Dibenzyl N,N-dimethylphosphoramidite results in the formation of phosphoramidate and phosphate esters. These products are crucial intermediates in the synthesis of various organic compounds, including nucleotides and other biologically active molecules . At the cellular level, these synthesized compounds can be used in research and development of new pharmaceuticals and biotechnological applications.
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts can significantly influence the efficacy and stability of Dibenzyl N,N-dimethylphosphoramidite. For instance, it is typically stored at 2-8°C to maintain its stability. The presence of catalysts like 1H-tetrazole can enhance its reactivity in phosphitylation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzyl N,N-dimethylphosphoramidite can be synthesized through the reaction of dibenzyl phosphite with N,N-dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite. A common method involves the use of a base, such as triethylamine, to facilitate the reaction:
(C6H5CH2O)2P(O)H+HN(CH3)2→(C6H5CH2O)2P(N(CH3)2
Propriétés
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJGFHRPXLQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352987 | |
| Record name | Dibenzyl N,N-dimethylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164654-49-3 | |
| Record name | Dibenzyl N,N-dimethylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl N,N-dimethylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















